H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2
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Overview
Description
The compound H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 is a peptide that inhibits the interaction between the beta2 adrenergic receptor and its ligand . This peptide is composed of a sequence of amino acids: Glutamic acid (Glu), Valine (Val), Asparagine (Asn), Statine (Sta), Alanine (Ala), and Phenylalanine (Phe). It is a high-purity, nonpeptide inhibitor of the beta2 adrenergic receptor, making it useful for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions . The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this peptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support .
Chemical Reactions Analysis
Types of Reactions
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Mechanism of Action
The mechanism by which H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2 exerts its effects involves inhibiting the interaction between the beta2 adrenergic receptor and its ligand . This inhibition occurs through the binding of the peptide to the receptor, preventing the ligand from activating the receptor. The molecular targets include the beta2 adrenergic receptor, and the pathways involved are those related to adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-OH: Another peptide with a similar sequence but includes additional amino acids.
Glu-Val-Asn-(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl-Ala-Glu-Phe: A variant with a different modification.
Uniqueness
H-Glu-Val-Asn-Sta-Val-Ala-Glu-Phe-NH2: is unique due to its specific sequence and its role as a high-purity, nonpeptide inhibitor of the beta2 adrenergic receptor . This specificity makes it particularly useful in research focused on adrenergic signaling and receptor interactions.
Properties
Molecular Formula |
C44H70N10O14 |
---|---|
Molecular Weight |
963.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H70N10O14/c1-21(2)17-28(50-42(66)30(19-32(46)56)52-44(68)37(23(5)6)54-40(64)26(45)13-15-34(58)59)31(55)20-33(57)53-36(22(3)4)43(67)48-24(7)39(63)49-27(14-16-35(60)61)41(65)51-29(38(47)62)18-25-11-9-8-10-12-25/h8-12,21-24,26-31,36-37,55H,13-20,45H2,1-7H3,(H2,46,56)(H2,47,62)(H,48,67)(H,49,63)(H,50,66)(H,51,65)(H,52,68)(H,53,57)(H,54,64)(H,58,59)(H,60,61)/t24-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
InChI Key |
UEVJWCGGKBQXDV-TVZWHCCBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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